molecular formula C16H23ClN2O B7928085 N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928085
M. Wt: 294.82 g/mol
InChI Key: PDRDKSNPCXMMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative characterized by a cyclohexyl backbone substituted with a benzyl-methyl-amino group at the 2-position and a 2-chloroacetamide moiety. The compound’s molecular complexity arises from its tertiary amine and chloroacetamide functionalities, which are known to influence pharmacological activity and chemical reactivity . The compound is listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued, limiting its accessibility for research .

Properties

IUPAC Name

N-[2-[benzyl(methyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-16(20)11-17/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDKSNPCXMMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclohexyl group : Provides steric bulk and influences receptor interactions.
  • Benzyl-methyl-amino moiety : Contributes to the compound's binding affinity and selectivity for biological targets.
  • Chloroacetamide functional group : Enhances reactivity and potential interactions with nucleophiles.

This structural configuration is significant as it may confer distinct biological activities compared to simpler analogs.

This compound primarily interacts with μ-opioid receptors (MOR) , which are crucial in pain modulation and reward pathways. The compound's mechanism may involve:

  • Agonist activity at MOR : Preliminary studies suggest it could exhibit analgesic properties similar to other opioid derivatives.
  • Potential enzyme inhibition : It may act on specific biochemical pathways, although detailed studies are needed to elucidate these mechanisms fully.

Analgesic Properties

In pharmacological evaluations, compounds structurally related to this compound have shown promising analgesic effects. For instance, U-47700, a structurally similar compound, demonstrated potent agonist activity at MOR with significant analgesic efficacy in animal models .

CompoundMOR Binding Affinity (nM)ED50 (mg/kg) in Tail Flick Test
U-477005.30.2
Morphine~0.61.5

This table illustrates that while U-47700 has lower binding affinity than morphine, it exhibits higher potency as an analgesic agent .

Safety and Toxicology

Despite the potential therapeutic benefits, there are concerns regarding the safety profile of compounds like this compound. Analogous compounds have been associated with adverse effects, including respiratory depression and overdose risks. The study of U-47700 highlighted numerous intoxications and fatalities linked to its use, emphasizing the need for careful evaluation of this compound's safety in clinical settings .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various chloroacetamides, including this compound. Research indicates that modifications in the molecular structure can significantly impact biological activity:

  • Synthesis Techniques : The synthesis typically involves chloroacetylation of aryl amines, leading to diverse analogs with varying activities .
  • Comparative Studies : Research comparing this compound with other chloroacetamides has revealed unique reactivity patterns and biological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and pharmacological differences between N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide and related compounds:

Compound Name Key Structural Features Pharmacological Data/Applications References
This compound Cyclohexyl + benzyl-methyl-amino + chloroacetamide Limited data; structural similarity to opioid ligands
U-47700 3,4-Dichlorophenyl + dimethylamino-cyclohexyl MOR agonist (7.5× morphine in vitro)
N-Benzyl-2-chloroacetamide Benzyl + chloroacetamide Intermediate in drug synthesis; no direct bioactivity
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide Benzyl + phenoxy + chloroacetamide Protein interaction studies; crystal structure data
5i (Benzofuran-acetamide derivative) Benzofuran + cyclohexyl(methyl)amino + chloroacetamide Anticonvulsant (relative potency 0.74 vs. phenytoin)

Pharmacological and Receptor Binding Comparisons

  • Opioid Receptor Affinity: U-47700, a structural analog, exhibits potent μ-opioid receptor (MOR) agonism (7.5× morphine) due to its 3,4-dichlorophenyl and dimethylamino groups .
  • Antimicrobial Activity: Thiadiazole-derived chloroacetamides (e.g., N-(substituted-thiadiazole)-2-chloro-acetamide) show superior antifungal activity, highlighting the role of heterocyclic substituents in bioactivity . The benzyl-methyl-amino group in the target compound may offer distinct antimicrobial properties, though experimental data are lacking.
  • Anticonvulsant Potential: Benzofuran-acetamide derivatives with cyclohexyl(methyl)amino groups (e.g., compound 5i) demonstrate anticonvulsant efficacy, suggesting that similar substituents in this compound could confer neuroactive properties .

Commercial and Regulatory Status

  • Regulatory Considerations: Chloroacetamide derivatives are scrutinized for toxicity (e.g., pesticides), though the benzyl-methyl-amino substitution may alter metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide in academic settings?

  • Methodological Answer : A common approach involves nucleophilic substitution using 2-chloroacetamide derivatives and cyclohexylamine intermediates. For example, refluxing 2-chloro-4-methylphenol with N-benzyl-2-chloroacetamide in acetonitrile (CH₃CN) in the presence of K₂CO₃, followed by purification via column chromatography on silica gel, yields crystalline products suitable for structural analysis . Similar protocols can be adapted by substituting benzyl-methyl-amino groups at the cyclohexyl position.

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling chair conformations of cyclohexyl rings and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in analogous acetamide structures) . Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen atoms are typically refined using riding models .

Q. Which analytical techniques are critical for characterizing this compound’s purity and conformation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl-methyl-amino groups) and confirms stereochemistry. For example, cyclohexyl CH₂ groups show distinct splitting patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and chloroacetamide (C–Cl, ~700 cm⁻¹) functional groups .
  • X-ray Diffraction : Resolves chair conformations of cyclohexyl rings and intermolecular interactions .

Advanced Research Questions

Q. How can receptor binding affinities (e.g., opioid receptors) be evaluated for this compound?

  • Methodological Answer : Radioligand displacement assays using μ-opioid receptor (MOR) or κ-opioid receptor (KOR) membranes are standard. For example, measure inhibitory constants (Kᵢ) via competitive binding against tritiated ligands like [³H]DAMGO (MOR) or [³H]U69,593 (KOR). Similar N-cyclohexyl acetamide analogs (e.g., U-47700) have shown MOR selectivity, with Kᵢ values determined using HEK-293 cells expressing cloned receptors .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with opioid receptor binding pockets (e.g., MOR’s transmembrane domain). Focus on the chloroacetamide moiety’s electrostatic compatibility with receptor residues .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and ligand-receptor binding stability .

Q. How should researchers address contradictions in pharmacological data between similar compounds?

  • Methodological Answer : Cross-validate using orthogonal assays. For example:

  • Compare binding affinities across multiple receptor subtypes (MOR vs. KOR) to identify off-target effects .
  • Replicate studies under standardized conditions (e.g., pH, temperature) to minimize variability. Structural analogs like U-49900 show divergent binding profiles despite similar scaffolds, highlighting the need for rigorous stereochemical analysis .

Q. What in vitro toxicity screening protocols are recommended for early-stage safety assessment?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on human cell lines (e.g., HepG2 or HEK-293) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) for calibration .
  • Metabolic Stability : Assess hepatic clearance using liver microsomes (e.g., human or rat) to predict in vivo half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.